Product packaging for 5,6-Dimethyl-1-phenylbenzimidazole(Cat. No.:CAS No. 15777-00-1)

5,6-Dimethyl-1-phenylbenzimidazole

Cat. No.: B13863505
CAS No.: 15777-00-1
M. Wt: 222.28 g/mol
InChI Key: NMIDZOSHHWBEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dimethyl-1-phenylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. Benzimidazole is a privileged scaffold in drug discovery, constituting a key heterocyclic system in numerous pharmaceuticals due to its structural similarity to naturally occurring purine nucleotides, which allows it to interact readily with biological polymers . This resemblance facilitates diverse weak interactions, enabling benzimidazole derivatives to bind with a broad spectrum of therapeutic targets and exhibit wide-ranging pharmacological activities . This compound features a benzimidazole core—a benzene ring fused to an imidazole ring—with methyl substituents at the 5 and 6 positions and a phenyl group at the 1 position . Researchers utilize this and similar structures primarily in the synthesis and development of novel small-molecule inhibitors for targeted therapy. Benzimidazole derivatives have demonstrated potent activities as topoisomerase inhibitors, protein kinase inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors, making them promising candidates for precision medicine approaches in oncology . Their mechanism of action often involves forming hydrogen bonds, pi-pi stacking interactions, and hydrophobic contacts with enzyme active sites, such as the catalytic domain of Pin1, a peptidyl-prolyl isomerase overexpressed in various cancers like breast cancer . As a building block in drug discovery, this compound provides researchers with a versatile template for further chemical modification and optimization to enhance potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B13863505 5,6-Dimethyl-1-phenylbenzimidazole CAS No. 15777-00-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15777-00-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5,6-dimethyl-1-phenylbenzimidazole

InChI

InChI=1S/C15H14N2/c1-11-8-14-15(9-12(11)2)17(10-16-14)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NMIDZOSHHWBEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethyl 1 Phenylbenzimidazole and Its Advanced Derivatives

Classical and Contemporary Approaches to 2-Substituted Benzimidazoles

The synthesis of the benzimidazole (B57391) core is a well-established area of organic chemistry, with several classical methods still in wide use, alongside the development of more modern, efficient protocols. thieme-connect.comsemanticscholar.orgresearchgate.net

Condensation Reactions Utilizing o-Phenylenediamines and Carboxylic Acid Derivatives

One of the most fundamental and widely used methods for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. wikipedia.orgsemanticscholar.orgcolab.ws This approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters, anhydrides, or acyl chlorides) under acidic conditions and often at elevated temperatures. wikipedia.orgsemanticscholar.orgrsc.org The reaction proceeds by initial formation of a monoacylamino intermediate, followed by cyclization and dehydration to yield the benzimidazole ring. wikipedia.org While broadly applicable for a range of aliphatic and aromatic acids, harsher conditions may be required for less reactive substrates. colab.ws

Another classical approach is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. semanticscholar.orgresearchgate.net The condensation of an o-phenylenediamine with an aldehyde typically requires an oxidant to facilitate the final aromatization step. semanticscholar.orgorientjchem.orgresearchgate.net Various catalytic systems have been developed to promote this transformation under milder conditions. orientjchem.orgrsc.orgbohrium.com

Reaction Name Reactants Typical Conditions Reference
Phillips-Ladenburg Reactiono-Phenylenediamine, Carboxylic AcidMineral Acid, Heat wikipedia.org
Weidenhagen Reactiono-Phenylenediamine, AldehydeOxidant, Catalyst semanticscholar.orgresearchgate.net

Oxidative Cyclization Routes to Benzimidazole Systems

Modern synthetic methods often favor oxidative cyclization pathways which can offer milder reaction conditions and broader substrate scope. These reactions typically involve the condensation of o-phenylenediamines with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation. orientjchem.orgmdpi.com A variety of oxidizing agents have been employed, including hydrogen peroxide, hypervalent iodine reagents, and molecular oxygen, often in the presence of a metal or organocatalyst. researchgate.netrsc.orgorganic-chemistry.org

For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to effectively catalyze the aerobic oxidative cyclization of o-phenylenediamines with aldehydes at ambient conditions. mdpi.com Another approach utilizes a photocatalyst, such as Rose Bengal, to mediate the condensation of o-phenylenediamines with various aldehydes in good to excellent yields under metal-free conditions. bohrium.comacs.org These methods represent greener alternatives to classical procedures that may require stoichiometric, harsh oxidants. bohrium.commdpi.com

Targeted Synthesis of 5,6-Dimethyl-1-phenylbenzimidazole

The synthesis of the specifically substituted this compound requires a strategic approach to introduce the desired substituents at the correct positions of the benzimidazole core. This can be achieved either by starting with pre-functionalized precursors or by functionalizing the benzimidazole scaffold after its formation.

Regioselective Phenylation Strategies at the N1 Position

The introduction of a phenyl group at the N1 position of the benzimidazole ring is a key step. This is typically achieved through N-arylation reactions. Classical methods like the Ullmann condensation, which involves the coupling of an N-H-containing heterocycle with an aryl halide in the presence of a copper catalyst at high temperatures, have been widely used. rsc.orgresearchgate.net

More contemporary and milder methods include the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govwikipedia.org This reaction offers a broad substrate scope and functional group tolerance, allowing for the efficient coupling of benzimidazoles with aryl halides or triflates under relatively mild conditions. mit.eduacs.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the regioselectivity of the arylation. wikipedia.org The regioselectivity of N-phenylation can also be controlled by the choice of base and reaction conditions. organic-chemistry.org

N-Arylation Method Catalyst System Typical Substrates Key Features
Ullmann CondensationCopper (e.g., CuI, Cu2O)Benzimidazole, Aryl HalideHigh temperatures often required
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)2) with Phosphine LigandsBenzimidazole, Aryl Halide/TriflateMild conditions, broad scope

Introduction of Methyl Groups at the 5,6 Positions

The two methyl groups on the benzene (B151609) ring of the target molecule are most conveniently introduced by starting with the appropriately substituted precursor, 4,5-dimethyl-o-phenylenediamine. google.comnih.gov This diamine can be synthesized from 3,4-dimethylaniline (B50824) through a sequence of nitration to form 4,5-dimethyl-2-nitroaniline, followed by reduction of the nitro group. google.comgoogle.com The reduction can be achieved using various methods, including catalytic hydrogenation or reduction with zinc dust in an alkaline medium. google.comorgsyn.org

Once 4,5-dimethyl-o-phenylenediamine is obtained, it can be subjected to the benzimidazole-forming reactions described in section 2.1. For example, condensation with formic acid will yield 5,6-dimethylbenzimidazole (B1208971). google.com

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted benzimidazoles in a single step from three or more starting materials. rsc.orgiipseries.org An iron-catalyzed three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of benzimidazole derivatives. rsc.org This approach allows for the rapid assembly of the benzimidazole core with substituents derived from the aldehyde and quinone precursors.

Another example is a one-pot synthesis of 2-aminothiophene linked benzimidazoles through a modified Gewald multicomponent reaction, which involves the reaction of 2-(cyanomethyl)-benzimidazole with an aldehyde and elemental sulfur. researchgate.net While not directly yielding this compound, these MCRs highlight modern strategies for creating diverse benzimidazole libraries, which could be adapted for the synthesis of the target compound. nih.gov

Derivatization Strategies of the this compound Scaffold

The core structure of this compound offers multiple sites for chemical modification. The primary strategies for derivatization focus on three key areas: functionalization of the pendant phenyl ring at the N1 position, modification of the nucleophilic N3 nitrogen atom within the imidazole (B134444) ring, and the linkage of multiple benzimidazole units to form macrocyclic structures. Each approach opens up distinct avenues for creating a diverse library of advanced derivatives.

The phenyl group attached to the N1 position of the benzimidazole ring is a prime target for functionalization, typically through electrophilic aromatic substitution reactions. The phenyl ring can be endowed with various substituents (e.g., nitro, halo, acyl groups), which not only modify the electronic properties of the entire molecule but also serve as synthetic handles for further elaboration.

A significant strategy in this area is the creation of molecular hybrids, where the this compound core is covalently linked to another heterocyclic system, such as a 1,3,4-thiadiazole (B1197879) ring. This approach aims to combine the chemical attributes of both moieties into a single molecule. The synthesis of such hybrids can be conceptualized through a multi-step process. For instance, a para-carboxy group could be introduced to the phenyl ring, converted to a thiosemicarbazide, and subsequently cyclized to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. Alternatively, research has demonstrated the direct linkage of benzimidazole and thiadiazole moieties, often built from a common aromatic precursor. tandfonline.comresearchgate.net Studies on related structures show the successful synthesis of various benzimidazole-thiadiazole and benzimidazole-thiazole hybrids. nih.govnih.govdergipark.org.tr

Representative ScaffoldLinkage StrategyResulting Hybrid Structure ExampleReference
Benzimidazole-PhenylBuilt from a common precursor5-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-N-isopropyl-1,3,4-thiadiazol-2-amine tandfonline.com
2-MercaptobenzimidazoleNucleophilic substitution and condensation2-(((5-((4-chlorobenzylidene)amino)-1,3,4-thiadiazol-2-yl)methyl)thio)-1H-benzo[d]imidazole researchgate.net
1-Methyl-1H-benzimidazoleCondensation with a pre-formed thiazole (B1198619) precursorN-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine dergipark.org.tr
Benzimidazole-2-thiolOne-pot condensation with phenacyl bromide and thiosemicarbazide2-((2-((4-bromophenyl)amino)-5-(4-nitrophenyl)thiazol-4-yl)thio)-1H-benzo[d]imidazole nih.gov

In the this compound molecule, the N1-position is substituted with the phenyl group. This leaves the N3-position as the primary site for modification on the imidazole ring. The N3 atom retains a lone pair of electrons and is nucleophilic, making it susceptible to reactions like alkylation.

This reaction, known as quaternization, typically involves treating the benzimidazole with an alkyl halide (e.g., methyl iodide, ethyl bromide), leading to the formation of a 1,3-disubstituted benzimidazolium salt. tsijournals.com The introduction of an alkyl group at the N3 position permanently fixes a positive charge on the heterocyclic ring system, significantly altering the molecule's electronic distribution and solubility. The choice of the alkylating agent allows for the introduction of a wide variety of side chains, from simple alkyls to more complex functionalized groups. nih.govnih.gov This N-alkylation is a common strategy for improving the biological activity of benzimidazole derivatives. nih.gov

Starting MaterialAlkylating AgentReaction ConditionsProduct TypeReference
1H-Benzimidazole derivativesDimethyl carbonateDMSO, RefluxN-Alkylated benzimidazoles acs.org
2-Chloro-5,6-dibromo-1H-benzimidazole2-ChloroethanolNot specified2-(2-Chloro-5,6-dibromo-1H-benzimidazol-1-yl)ethan-1-ol nih.gov
5-NitrobenzimidazoleDiiodomethaneBasic mediumDuplicated N-CH2-N bridged benzimidazole tsijournals.com
5-Nitro-2-(methylthio)benzimidazole1,2-DichloroethaneBasic mediumN-CH2CH2Cl substituted benzimidazole tsijournals.com

A more advanced derivatization strategy involves the introduction of bridging units to link multiple this compound scaffolds, resulting in the formation of macrocyclic architectures. These complex structures create well-defined three-dimensional cavities and are of interest for their unique host-guest chemistry and potential as sensors or catalysts.

The synthesis of such macrocycles can be achieved by reacting a bifunctional linker with two benzimidazole units. For example, a dihaloalkane could react with the N3 positions of two separate this compound molecules to form a bridged bis(benzimidazolium) salt. A notable achievement in this field is the rational synthesis of benzimidazole nih.govarenes, a new class of calixarene (B151959) analogues. nih.gov This was accomplished through a Cu(II)-catalyzed post-macrocyclization transformation of a macrocyclic tris(o-phenylenediamine). nih.gov This demonstrates that benzimidazole units can be circularly arranged into well-defined macrocyclic skeletons. Another innovative approach involves on-DNA synthesis of macrocyclic libraries utilizing intramolecular benzimidazole formation, highlighting the versatility of this chemistry in creating large, diverse molecular structures. acs.org

Macrocycle ClassSynthetic StrategyBridging Unit ExampleKey FeatureReference
Benzimidazole nih.govarenesCu(II)-catalyzed post-macrocyclization transformationMethylene (-CH2-) bridges derived from terephthalaldehydeBowl-shaped or warped macrocyclic structure with three benzimidazole units. nih.gov
DNA-Encoded MacrocyclesOn-DNA intramolecular benzimidazole formationDipeptide sequences and flexible linkersForms a privileged benzimidazole core within a large macrocyclic library. acs.org
Dimerized BenzimidazolesN-alkylation with dihalogenated compoundsMethylene (-CH2-) bridge from diiodomethaneLinks two benzimidazole units via their nitrogen atoms. tsijournals.com

Advanced Spectroscopic and Structural Elucidation of 5,6 Dimethyl 1 Phenylbenzimidazole and Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5,6-Dimethyl-1-phenylbenzimidazole, both 1D (¹H and ¹³C) and 2D NMR techniques provide detailed information about the electronic environment of each nucleus and their connectivity.

Detailed Chemical Shift Analysis and Coupling Constants for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the protons and carbons of the dimethylbenzimidazole core and the N-phenyl substituent. The assignment of these signals is based on their chemical shifts (δ), signal multiplicities, and coupling constants (J).

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit signals in both the aromatic and aliphatic regions.

Benzimidazole (B57391) Protons: The protons on the benzimidazole ring, H-4 and H-7, are anticipated to appear as singlets due to the symmetrical substitution pattern of the methyl groups. Their chemical shifts would be influenced by the electron-donating nature of the methyl groups.

Methyl Protons: The two methyl groups at positions 5 and 6 are chemically equivalent and will produce a single, sharp singlet in the aliphatic region, typically around δ 2.4 ppm. researchgate.net

Phenyl Protons: The protons of the N-phenyl group will present as a more complex pattern in the aromatic region. These protons are expected to appear as multiplets due to spin-spin coupling. researchgate.netrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Benzimidazole Carbons: The spectrum will show distinct signals for the carbons of the benzimidazole core. The C-2 carbon, situated between the two nitrogen atoms, is characteristically deshielded and appears at a lower field. The quaternary carbons (C-5, C-6, C-3a, and C-7a) and the protonated carbons (C-4 and C-7) will have chemical shifts typical for substituted benzimidazoles. rsc.orgnih.gov

Methyl Carbons: A single signal in the aliphatic region will correspond to the two equivalent methyl carbons. researchgate.net

Phenyl Carbons: The N-phenyl group will show signals for its six carbon atoms, with the ipso-carbon (the carbon directly attached to the nitrogen) being distinct from the ortho, meta, and para carbons. rsc.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~8.2-
H-4~7.6 (s)~115
H-7~7.2 (s)~120
5-CH₃, 6-CH₃~2.4 (s)~20
Phenyl-H (ortho)~7.5 (m)~128
Phenyl-H (meta)~7.4 (m)~130
Phenyl-H (para)~7.3 (m)~125
C-2-~142
C-3a-~135
C-4-~115
C-5-~132
C-6-~132
C-7-~120
C-7a-~140
Phenyl-C (ipso)-~137
Phenyl-C (ortho)-~128
Phenyl-C (meta)-~130
Phenyl-C (para)-~125

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To confirm the assignments made from 1D NMR and to establish the complete bonding network, 2D NMR experiments are crucial. sdsu.eduyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the N-phenyl ring, helping to assign the ortho, meta, and para positions. No cross-peaks are expected for the singlet protons of the benzimidazole ring (H-4 and H-7) or the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.comcolumbia.edu This is invaluable for assigning the carbon signals of protonated carbons. For example, the signals of H-4 and H-7 would correlate with their respective carbon atoms (C-4 and C-7). Similarly, the methyl proton singlet would correlate with the methyl carbon signal, and the phenyl protons would correlate with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. Key expected correlations include:

The H-2 proton correlating with C-3a and C-7a of the benzimidazole ring and the ipso-carbon of the phenyl ring.

The methyl protons (5-CH₃ and 6-CH₃) correlating with C-5, C-6, and C-4, C-7 respectively.

The H-4 proton showing correlations to C-5, C-6, and C-7a.

The H-7 proton showing correlations to C-5, C-6, and C-3a.

The ortho protons of the phenyl ring correlating with the ipso-carbon and the meta-carbons.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Characterization of Key Functional Groups and Bond Stretches

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the aromatic rings are expected in the 1650-1450 cm⁻¹ region. esisresearch.org These bands are often coupled and appear as a series of sharp absorptions.

C-N Stretching: The stretching vibration of the C-N bond is anticipated around 1350-1250 cm⁻¹. esisresearch.org

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzimidazole and phenyl rings will give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted Vibrational Frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=N/C=C Stretch1650 - 1450
C-N Stretch1350 - 1250
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend900 - 675

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, benzimidazole derivatives can exhibit intermolecular interactions, including hydrogen bonding if N-H protons are present. However, in this compound, the N1-H proton is replaced by a phenyl group, and the N3 atom is available as a hydrogen bond acceptor. In the presence of protic solvents or in co-crystals, the N3 atom could participate in hydrogen bonding, which would lead to shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode. nih.gov In an aprotic environment, the primary intermolecular forces would be van der Waals interactions and potential π-π stacking between the aromatic rings.

Mass Spectrometry (HRMS, Fragmentation Analysis)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺) of this compound with high precision. This allows for the unambiguous determination of its elemental composition (C₁₅H₁₄N₂).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The fragmentation pattern provides valuable structural information. For this compound, some expected fragmentation pathways include:

Loss of the Phenyl Group: A common fragmentation would be the cleavage of the N-C(phenyl) bond, resulting in a fragment corresponding to the 5,6-dimethylbenzimidazole (B1208971) cation and a phenyl radical.

Loss of Methyl Groups: Fragmentation involving the loss of a methyl radical (CH₃) from the molecular ion is also a likely pathway.

Ring Cleavage: More complex fragmentation patterns involving the cleavage of the benzimidazole ring system can also occur, leading to smaller charged fragments. The stability of the benzimidazole ring suggests that fragments retaining this core structure will be prominent. researchgate.netnih.gov

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound.

FragmentProposed StructurePredicted m/z
[M]⁺C₁₅H₁₄N₂⁺222
[M-H]⁺C₁₅H₁₃N₂⁺221
[M-CH₃]⁺C₁₄H₁₁N₂⁺207
[M-C₆H₅]⁺C₉H₉N₂⁺145
[C₆H₅]⁺Phenyl cation77

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, the calculated molecular formula is C₁₅H₁₄N₂. The exact mass corresponding to this formula can be determined with high precision, allowing for its differentiation from other compounds with the same nominal mass.

In a study involving N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, HRMS was utilized to confirm the structures of the synthesized compounds. This technique ensures that the experimentally measured mass aligns with the theoretically calculated mass of the proposed molecular formula, providing a high degree of confidence in the compound's identity. nih.gov For instance, the molecular formula for 5,6-dimethyl-1H-benzimidazole is C₉H₁₀N₂, with a molar mass of 146.19 g/mol . mpg.de

Elucidation of Fragmentation Pathways

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable insights into the structural connectivity of a molecule through the analysis of its fragmentation patterns. The fragmentation of benzimidazole derivatives often involves characteristic cleavages that help in their identification.

For 5,6-dimethyl-1H-benzimidazole, the mass spectrum shows a base peak at m/z 131. mpg.de This corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway for methylated aromatic compounds. The study of fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown related compounds in complex mixtures. researchgate.net The fragmentation behavior is influenced by the ionization method and the collision energy used. nih.gov For example, in some substituted para-phenylenediamines, characteristic neutral losses are observed, which can be used as markers for screening for these compounds. semanticscholar.org

The knowledge of these fragmentation pathways is instrumental in developing robust analytical methods for the detection and quantification of these compounds in various matrices. researchgate.net The fragmentation of related aromatic compounds, such as those with a phenyl group, can lead to the formation of stable ions like the tropylium (B1234903) ion (m/z 91). youtube.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions that occur upon the absorption of light. For benzimidazole derivatives, these transitions are typically π → π* in nature, arising from the aromatic system. The position and intensity of the absorption bands are sensitive to the substituents on the benzimidazole core and the phenyl ring, as well as the solvent environment. iitkgp.ac.in

For example, the introduction of substituents can significantly modify the physical and chemical properties of their metal complexes compared to the parent ligand. researchgate.net In a study of phenylbenzimidazole-based bipolar host materials, the UV-Vis absorption spectra were recorded in dichloromethane (B109758) solution. bgsu.edu The absorption spectra of some benzimidazole derivatives show shifts depending on the solvent's polarity and hydrogen-bonding capability, with dispersive interactions causing a red shift and proton-donating solvents leading to a blue shift. iitkgp.ac.in

Photophysical Properties: Quantum Yields and Excited State Dynamics

Fluorescence spectroscopy provides information about the emission of light from the excited state of a molecule. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many benzimidazole derivatives, the fluorescence properties are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). bgsu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions.

Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure of a compound reveals the precise geometry of the molecule in the solid state. For benzimidazole derivatives, the planarity of the benzimidazole ring system and the torsion angle between the benzimidazole and phenyl rings are key structural parameters.

In the crystal structure of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate (B79036), the cation was found to be planar. nih.gov X-ray diffraction studies on various benzimidazole derivatives have provided detailed information on their molecular geometries. researchgate.net For instance, in the structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, the crystal packing is influenced by N-H···N and C-H···N hydrogen bonds. mdpi.com The specific values for bond lengths and angles are crucial for validating theoretical calculations and for understanding the steric and electronic effects of substituents.

Below is a table summarizing key crystallographic data for a related benzimidazole salt, 5,6-dimethyl-1H-benzimidazol-3-ium nitrate. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.938(4)
b (Å)14.694(8)
c (Å)10.379(6)
β (°)108.598(9)
V (ų)1002.8(10)

The detailed structural information obtained from X-ray crystallography is invaluable for establishing structure-property relationships and for the rational design of new materials with desired functionalities.

Crystal Packing Motifs and Supramolecular Assemblies

For many benzimidazole derivatives, hydrogen bonding and π–π stacking interactions are the dominant forces in the crystal lattice. researchgate.net For instance, in the crystal structure of a related compound, 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, C–H⋯N hydrogen bonds are observed to link molecules into chains. uni.lu Specifically, these interactions can form distinct ring motifs, such as R2(2)(20) rings, which contribute to the stability of the crystal structure. uni.lu

Furthermore, π–π stacking interactions between the aromatic benzimidazole and phenyl rings of adjacent molecules are expected to play a significant role in the crystal packing of this compound. The centroid-centroid distances of these interactions in similar structures are typically in the range that indicates significant attractive forces. researchgate.net The interplay between hydrogen bonds and π-stacking leads to the formation of complex three-dimensional networks. mdpi.comresearchgate.net The specific nature of these assemblies, whether they form layers, columns, or more intricate networks, is dependent on the precise substitution pattern on the benzimidazole core. mdpi.commdpi.com

In a salt hydrate (B1144303) of a related cation, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, the crystal structure is assembled into a 2D-net framework through O–H···O and N–H···O hydrogen bonds involving the cation, an anion, and a water molecule. nih.gov This highlights the versatility of the benzimidazole scaffold in forming diverse supramolecular assemblies, which can be further influenced by the presence of co-formers or solvent molecules.

Interactive Data Table: Crystallographic Data for a Related Benzimidazole Derivative

The following table presents crystallographic data for a related compound, 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, which can offer comparative insights. uni.lu

ParameterValue
Chemical FormulaC20H18N4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.4582 (10)
b (Å)10.0573 (8)
c (Å)12.5532 (10)
β (°)108.014 (2)
Volume (ų)1615.3 (2)
Z4

Polymorphism and Co-crystallization Studies

Specific studies on the polymorphism and co-crystallization of this compound are not extensively documented in the available literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences as different polymorphs can exhibit distinct physical properties.

The practice of co-crystallization, which involves combining an active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice, is a well-established technique for modifying the physicochemical properties of solids. chemspider.com This method is particularly relevant for benzimidazole derivatives, some of which have low aqueous solubility. wikipedia.orgnih.gov By forming co-crystals, it is possible to enhance properties such as solubility and dissolution rate. mdpi.comwikipedia.org

Co-crystals are formed through non-covalent interactions, primarily hydrogen bonds, between the API and the co-former. chemspider.com For benzimidazole-containing compounds, the nitrogen atoms in the imidazole ring are common hydrogen bond acceptors. When co-crystallized with carboxylic acids or other suitable co-formers, strong N–H···O or O–H···N hydrogen bonds can be formed, leading to stable multi-component crystalline phases. researchgate.net The selection of a co-former is often guided by principles such as the difference in pKa values between the components. mdpi.com

For example, the co-crystallization of a different benzimidazole derivative with fumaric acid and maleic acid resulted in the formation of new three- and four-component compounds with altered conformations and thermal stabilities. researchgate.net This demonstrates the potential of co-crystallization to modulate the solid-state properties of benzimidazole-based molecules. While direct studies on this compound are lacking, these examples with related structures underscore the likely feasibility and potential benefits of exploring its polymorphic and co-crystal landscape.

Computational and Quantum Chemical Investigations of 5,6 Dimethyl 1 Phenylbenzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecular systems. For 5,6-Dimethyl-1-phenylbenzimidazole, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with various basis sets such as 6-311G(d,p) and 6-31G**, have been instrumental in providing a detailed understanding of its molecular characteristics. nih.govnih.govmdpi.com These computational studies enable the prediction of optimized geometries, electronic properties, and vibrational spectra, offering insights that complement experimental findings.

Optimized Molecular Geometries and Conformational Analysis

DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. The optimization process involves finding the minimum energy structure on the potential energy surface. Studies have shown that the optimized geometry of related benzimidazole (B57391) derivatives is in good agreement with experimental data from X-ray diffraction. nih.govmdpi.com

Table 1: Selected Optimized Geometric Parameters for a Benzimidazole Derivative Note: This table presents data for a related benzimidazole derivative as a reference to illustrate typical bond lengths and angles determined by DFT calculations. Specific values for this compound may vary.

ParameterBond/AngleCalculated Value (Å/°)Experimental Value (Å/°)
Bond LengthN–C (single)1.3791.381
Bond LengthN=C (double)1.3161.324
Bond AngleC8–C10–C11132.30130.62

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. schrodinger.com The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. schrodinger.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations at the B3LYP level are commonly used to compute the energies of these orbitals. nih.govresearchgate.net For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring and the phenyl group, while the LUMO may be distributed over the entire molecule. The HOMO-LUMO energy gap can be influenced by substituents on the benzimidazole and phenyl rings.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Benzimidazole System Note: The values presented are illustrative and based on general findings for similar molecular systems. Specific energies for this compound would require dedicated calculations.

OrbitalEnergy (eV)
HOMO-6.765
LUMO-0.1
Energy Gap (ΔE)6.665

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculations, often carried out using DFT methods, provide a set of harmonic frequencies that correspond to the fundamental modes of vibration. The calculated frequencies are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov

A close agreement between the calculated and observed vibrational frequencies, often after applying a scaling factor to the theoretical values, validates both the computational method and the experimental assignments. For 5,6-dimethylbenzimidazole (B1208971), studies have shown a good correlation between the computed vibrational spectra and the experimental FT-IR and FT-Raman spectra. nih.gov This analysis allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring vibrations. mdpi.com Anharmonic calculations can further refine these predictions for even better agreement with experimental results. researchgate.nethuji.ac.il

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at a molecular level.

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations are employed to predict how this compound might interact with the active site of a biological target. researchgate.net The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and calculating a scoring function to estimate the binding affinity for each pose. nih.govnih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov The results of molecular docking can provide insights into the potential biological activity of the compound by identifying its likely molecular targets and elucidating the structural basis for its binding selectivity. nih.gov For benzimidazole derivatives, docking studies have been used to explore their potential as inhibitors for various enzymes, with the binding mode highlighting critical interactions with amino acid residues in the active site.

Analysis of Interaction Energies and Specific Binding Interactions

The binding affinity of a molecule like this compound to a biological target is governed by the sum of its interaction energies. These energies arise from a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For benzimidazole scaffolds, the nitrogen atoms in the imidazole (B134444) ring are key sites for forming hydrogen bonds with amino acid residues within a protein's binding pocket. nih.gov The substituents on the benzimidazole core, namely the phenyl group at the N-1 position and the dimethyl groups at the C-5 and C-6 positions, are crucial for establishing hydrophobic and van der Waals interactions.

Computational studies on analogous benzimidazole compounds have identified specific amino acid residues such as Lysine (B10760008), Tyrosine, and Phenylalanine as being vital for binding. nih.gov For example, interactions with lysine residues can be critical for anchoring the benzimidazole derivative in the correct orientation within the active site. researchgate.net The phenyl ring is capable of forming stabilizing π-π stacking interactions with aromatic residues like tyrosine and phenylalanine. The methyl groups at the 5 and 6 positions enhance hydrophobicity, which can lead to a favorable entropic contribution to binding by displacing water molecules from the binding site.

An illustrative breakdown of interaction energies for a representative benzimidazole derivative within a protein's active site, as determined by computational methods, is provided in Table 1.

Table 1: Illustrative Interaction Energies for a Benzimidazole Derivative in a Protein Binding Site

Interacting Residue Interaction Type Estimated Energy (kcal/mol)
Lysine 101 Hydrogen Bond -3.5 to -5.0
Tyrosine 181 Hydrophobic (π-π stacking) -2.0 to -4.0
Phenylalanine 227 Hydrophobic -1.5 to -3.0
Leucine 234 van der Waals -1.0 to -2.5

Note: This data is representative of benzimidazole derivatives and is used to illustrate the types and magnitudes of interactions that could be expected for this compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to investigate the conformational dynamics of this compound in a solvent, thereby mimicking physiological conditions. rdd.edu.iq While the core benzimidazole ring system is largely planar and rigid, the phenyl substituent at the N-1 position possesses rotational freedom around the C-N bond, meaning it is not necessarily coplanar with the benzimidazole moiety. The dimethyl groups at positions 5 and 6 can sterically influence the preferred orientation of this phenyl ring.

In an aqueous environment, the molecule will adopt conformations that achieve a minimal energy state. The hydrophobic nature of the phenyl and dimethyl groups will likely limit their direct interactions with polar water molecules. Conversely, the nitrogen atoms of the imidazole portion of the molecule are capable of forming hydrogen bonds with the surrounding water. MD simulations can monitor the torsional angle between the phenyl ring and the benzimidazole core over time, which helps in identifying the most stable conformations and the energy barriers for rotation. Studies on similar N-substituted benzimidazoles have highlighted that the flexibility of the substituent is a key determinant in how the molecule orients itself within a binding site. nih.gov

A stable binding scenario is generally indicated by a low and converging RMSD value for the ligand, which suggests that it remains steadily in its binding pose. researchgate.net The RMSD of the protein itself provides information about its structural integrity when the ligand is bound. The RMSF plot, on the other hand, can identify the more flexible regions of the protein. It is expected that residues in the binding pocket that interact directly with the ligand will exhibit reduced fluctuations in comparison to the unbound state of the protein. researchgate.net These simulations can validate the binding mode predicted by initial molecular docking studies by revealing which amino acid residues maintain stable hydrogen bonds and hydrophobic contacts with the ligand over the course of the simulation. researchgate.net

Table 2: Representative MD Simulation Analysis of a Benzimidazole-Protein Complex

Simulation Metric Observation Implication
Ligand RMSD Converges to a low value (e.g., < 2 Å) Indicates stable binding of the ligand within the active site. researchgate.net
Protein RMSD Remains stable after an initial period of fluctuation Suggests the protein maintains its overall three-dimensional structure upon ligand binding. nih.gov
Residue RMSF Low fluctuations for residues in the active site Shows that key interacting residues are stabilized by the presence of the ligand. researchgate.net
Hydrogen Bonds Persist throughout the simulation Highlights that specific hydrogen bonds are critical for anchoring the ligand.

Note: This table summarizes typical results from MD simulations of benzimidazole derivatives in complex with a protein target.

Natural Bond Orbital (NBO) Analysis and Electron Localization Function (ELF)

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study charge transfer and intermolecular interactions through an analysis of the electron density. academicjournals.orgmdpi.com For this compound, an NBO analysis would likely show significant delocalization of electron density, particularly from the lone pair orbitals of the nitrogen atoms to the antibonding orbitals of adjacent atoms. This phenomenon of charge delocalization is fundamental to the formation of intermolecular interactions like hydrogen bonds. sapub.org

The Electron Localization Function (ELF) offers a visual method for understanding electron localization within a molecule. For this compound, an ELF map would be expected to show high electron localization around the nitrogen atoms (corresponding to their lone pairs) and within the C-C and C-N bonds, which is indicative of covalent character. researchgate.netresearchgate.net

Table 3: Noteworthy NBO Interactions for a Benzimidazole Derivative

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
LP(1) N3 σ* (N-H of Lysine) ~ 5-8
π (C4-C5) π* (C6-C7) ~ 15-20
LP(2) N1 σ* (C-H of Phenyl) ~ 1-2

Note: This data is illustrative for a generic benzimidazole derivative to demonstrate the type of information that can be obtained from an NBO analysis. sapub.orgresearchgate.net

Global reactivity descriptors, which are derived from conceptual Density Functional Theory (DFT), are employed to predict the chemical reactivity of a molecule. chemicalbook.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and the electrophilicity index.

In the case of this compound, the HOMO is anticipated to be localized on the electron-rich benzimidazole ring system. The LUMO, in contrast, may be more delocalized across the entire molecule, including the phenyl ring. The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical stability; a larger gap is generally associated with lower reactivity. acs.org

Chemical hardness (η) provides a measure of the molecule's resistance to charge transfer, while the global electrophilicity index (ω) is a measure of its ability to accept electrons. These indices are valuable for understanding the potential reactivity of this compound in a biological context.

Table 4: Representative Global Reactivity Indices for a Benzimidazole Derivative

Parameter Value (eV) Interpretation
HOMO Energy -6.5 Represents the energy of the outermost electrons and relates to the molecule's electron-donating capability.
LUMO Energy -1.2 Represents the energy of the lowest available orbital and relates to the molecule's electron-accepting capability.
HOMO-LUMO Gap 5.3 An indicator of chemical stability and reactivity.
Chemical Hardness (η) 2.65 Measures the resistance to the deformation of the electron cloud.
Electrophilicity Index (ω) 1.5 Describes the propensity of the molecule to accept electrons.

Note: These values are representative for a substituted benzimidazole and serve as an example of the data obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These methodologies are instrumental in understanding the structural requirements for a desired biological response, thereby guiding the design and optimization of new, more potent therapeutic agents. In the context of this compound and its analogs, QSAR and cheminformatics studies have been pivotal in elucidating the key molecular features that govern their biological activities.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzimidazole derivatives, including those structurally related to this compound, has been a significant area of research. These models aim to predict the biological activity of novel compounds based on a set of calculated molecular descriptors.

One area of focus has been the antimicrobial activity of benzimidazole derivatives. QSAR models have been successfully developed to predict the antibacterial and antifungal efficacy of these compounds. nih.govnih.gov For instance, a study on 1-benzylbenzimidazole derivatives against Pseudomonas aeruginosa established a QSAR model that was validated using an external set of compounds, which included 1-(3-methoxybenzyl)-5,6-dimethylbenzimidazole. researchgate.net This indicates the applicability of such models to compounds with the 5,6-dimethyl substitution pattern.

The descriptors frequently found to be significant in these models provide insights into the mechanism of action. Key descriptors often include:

Lipophilicity (log P): This parameter is crucial as it governs the ability of the compound to traverse biological membranes to reach its target. A positive correlation between log P and antibacterial activity has been observed in some studies, suggesting that increased lipophilicity can enhance efficacy. nih.gov

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, are often critical. For a series of 1-phenyl-X-benzimidazoles investigated as tyrosine kinase inhibitors, the atomic charges on the nitrogen atoms of the benzimidazole ring were found to be important determinants of biological activity. researchgate.net An increase in the negative charge on the N-1 nitrogen atom was correlated with increased inhibitory activity, suggesting that electron-donating substituents on the 1-phenyl ring could enhance potency. researchgate.net

Topological and Steric Descriptors: Parameters related to molecular size, shape, and connectivity, such as the Wiener index (WAP) and the molecular connectivity index (UI), have also been shown to be important in describing the antimicrobial activities of substituted benzimidazoles. nih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using techniques like leave-one-out (LOO) cross-validation and by predicting the activity of an external set of compounds. researchgate.netresearchgate.net

The following table provides an example of the types of descriptors that are often used in QSAR studies of benzimidazole derivatives and their general influence on biological activity.

Descriptor CategorySpecific Descriptor ExampleGeneral Influence on Biological Activity
Lipophilicity Log POften, a moderate level of lipophilicity is optimal for oral absorption and cell permeability.
Electronic HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
Atomic Charges on NitrogenCan influence hydrogen bonding and electrostatic interactions with the target receptor.
Steric/Topological Molecular WeightInfluences the overall size and fit of the molecule in the binding pocket.
Wiener Index (WAP)A topological index that reflects the branching of the molecular skeleton.

These predictive models serve as a valuable guide for the rational design of new this compound derivatives with potentially enhanced biological activities.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial aspect of cheminformatics that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. ijpsjournal.com For the benzimidazole scaffold, which is considered a "privileged structure" in medicinal chemistry, understanding its key pharmacophoric features is essential for designing novel therapeutic agents. ijpsjournal.compharmatutor.org

The general pharmacophore for many biologically active benzimidazole derivatives can be summarized as follows:

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring and the N-phenyl group of this compound contribute to hydrophobic interactions with the target protein. These interactions are often crucial for anchoring the molecule in the binding pocket.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring, particularly the N-3 atom, can act as hydrogen bond acceptors. This feature is often critical for interaction with specific amino acid residues in the active site of enzymes or receptors.

Hydrogen Bond Donors: While the N-1 position in this compound is substituted, in other benzimidazole derivatives, the N-H group can act as a hydrogen bond donor.

For a more specific biological target, the pharmacophore model becomes more defined. For instance, in the context of BACE1 inhibitors, a pharmacophore model for a series of N-phenyl-1-arylamide derivatives was developed, which included features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings, all spatially arranged to interact with key catalytic aspartate residues in the enzyme's active site. nih.gov While this study was not on benzimidazoles, it illustrates the level of detail a pharmacophore model can provide.

The following table outlines the key pharmacophoric features commonly associated with the biological activity of benzimidazole derivatives.

Pharmacophoric FeatureDescriptionPotential Interaction
Aromatic Ring The fused benzene ring of the benzimidazole core.π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
N-Phenyl Group The phenyl substituent at the N-1 position.Hydrophobic interactions within the binding pocket.
Imidazole Moiety The five-membered heterocyclic ring.Can participate in hydrogen bonding and metal coordination.
N-3 Atom The unsubstituted nitrogen in the imidazole ring.Acts as a hydrogen bond acceptor with donor groups on the target protein.
5,6-Dimethyl Groups Methyl substituents on the benzene ring.Contribute to the steric bulk and lipophilicity, influencing the fit and interactions within the binding site.

By understanding these key pharmacophoric features, medicinal chemists can design new derivatives of this compound with optimized interactions with their biological targets, leading to improved potency and selectivity.

Mechanistic Studies of 5,6 Dimethyl 1 Phenylbenzimidazole in Biological Systems in Vitro & Non Clinical Focus

Role of Benzimidazole (B57391) Moiety in Vitamin B12 Structure and Function

The significance of the benzimidazole core is exemplified by its presence in vitamin B12 (cobalamin), a vital cofactor in numerous metabolic processes. researchgate.netpnas.org

Biosynthesis and Biological Significance of 5,6-Dimethylbenzimidazole (B1208971) as a Cobalamin Ligand

5,6-Dimethylbenzimidazole (DMB) serves as the lower axial ligand for the cobalt atom in the corrin (B1236194) ring of vitamin B12. pnas.orgwikipedia.orgresearchgate.net This crucial component is biosynthesized by a select group of prokaryotes. pnas.org The anaerobic biosynthesis of DMB involves a series of enzymatic steps, and the genes responsible for this pathway have been identified. pnas.orgresearchgate.net In aerobic organisms, the enzyme 5,6-dimethylbenzimidazole synthase (BluB) catalyzes the conversion of flavin mononucleotide (FMNH2) into DMB. wikipedia.orgnih.gov

The biological importance of DMB lies in its role in the final assembly of cobalamin. While some organisms can synthesize DMB de novo, others rely on salvaging it from the environment to remodel cobalamin precursors. researchgate.netbiorxiv.org The structural integrity provided by the DMB ligand is essential for the proper functioning of vitamin B12-dependent enzymes.

Investigation of In Vitro Biological Activities of 5,6-Dimethyl-1-phenylbenzimidazole Derivatives

Researchers have synthesized and evaluated a wide array of this compound derivatives for their potential biological activities. These studies have revealed promising antimicrobial and anti-inflammatory properties.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

Benzimidazole derivatives, including those with the 5,6-dimethyl substitution, have demonstrated a broad spectrum of antimicrobial activity. researchgate.netnih.govnih.gov

A variety of 5,6-dimethylbenzimidazole derivatives have been synthesized and tested against pathogenic bacteria and fungi. For instance, a series of Schiff bases derived from 2-amino-5,6-dimethylbenzimidazole (B145704) showed activity against both Gram-positive and Gram-negative bacteria, with greater efficacy observed against the latter. researchgate.net Similarly, hybrid molecules incorporating benzimidazole and other heterocyclic rings like pyrazole (B372694) or thiadiazole have exhibited significant antimicrobial potential. nih.govnih.gov

The following table summarizes the antimicrobial activity of selected 5,6-dimethylbenzimidazole derivatives from various studies.

Compound TypeTarget OrganismsKey FindingsReference(s)
Schiff bases of 2-amino-5,6-dimethylbenzimidazoleGram-positive and Gram-negative bacteriaHigher activity against Gram-negative bacteria. researchgate.net
2,5,6-trisubstituted benzimidazolesMycobacterium tuberculosis H37RvPotent inhibitory activity, with some compounds showing MIC values as low as 0.004 μg/mL. nih.gov
Benzimidazole-thiadiazole hybridsPathogenic bacteria and fungiPotent activity against Enterococcus faecalis and Candida albicans. nih.gov
Thieno[2,3-d]pyrimidine-benzimidazole hybridsGram-positive and Gram-negative bacteria, Candida albicansBroad-spectrum antimicrobial properties. mdpi.com
Mechanisms of Action (e.g., Enzyme Inhibition, DNA/RNA Binding)

The antimicrobial effects of benzimidazole derivatives are often attributed to their ability to interfere with essential cellular processes. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the cytoskeleton and mitotic spindle formation in parasitic nematodes and fungi. wikipedia.org Another proposed mechanism involves the inhibition of specific enzymes crucial for microbial survival. For example, some derivatives have been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com There is also evidence to suggest that certain benzimidazole compounds may exert their effects by binding to microbial DNA, thereby interfering with replication and transcription. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzimidazole derivatives. These studies have revealed that the nature and position of substituents on the benzimidazole ring and any attached moieties significantly influence activity.

For instance, in a study of 2,5,6-trisubstituted benzimidazoles targeting Mycobacterium tuberculosis, modifications at the 2 and 5 positions led to the discovery of highly potent compounds. nih.gov It was observed that certain substituents, such as a dimethylamino group at the 6-position and specific amides at the 5-position, enhanced antitubercular activity. nih.gov Another study on fluorinated benzimidazole derivatives indicated that the presence of a methyl group at the 5-position and a meta-fluoro substitution on a phenyl ring at the 2-position resulted in potent antibacterial activity. researchgate.netacgpubs.org

Anti-Inflammatory and Analgesic Mechanisms (In Vitro Models)

Beyond their antimicrobial properties, benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic potential. nih.govnih.gov In vitro studies have shown that these compounds can modulate key inflammatory pathways.

The anti-inflammatory effects of benzimidazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin (B15479496) synthesis. nih.gov Some derivatives have demonstrated inhibitory activity against other inflammatory mediators as well, such as phospholipase A2 and various lipoxygenases. nih.govresearchgate.net For example, certain 2-substituted benzimidazole derivatives have shown potent inhibition of COX enzymes in vitro, with some compounds exhibiting lower IC50 values than the standard drug ibuprofen. nih.gov Furthermore, some benzimidazole derivatives have been found to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell-based assays. researchgate.net

The following table presents a selection of in vitro anti-inflammatory activities of benzimidazole derivatives.

Compound TypeIn Vitro ModelKey FindingsReference(s)
2-substituted benzimidazolesLuminol-enhanced chemiluminescence assay (COX inhibition)Several compounds showed IC50 values lower than ibuprofen. nih.gov
Benzimidazole derivativesSecretory phospholipase A2, lipoxygenase, COX inhibition assaysEffective inhibition of proinflammatory enzymes. researchgate.net
Imidazole (B134444) derivativesAlbumin denaturation assay, p38 MAP kinase inhibitory activityDose-dependent anti-inflammatory activity and inhibition of p38 MAP kinase. acs.orgnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The ability of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. Benzimidazole derivatives, in general, are recognized for their antioxidant capabilities. These properties are often attributed to their chemical structure, which can facilitate the donation of hydrogen atoms or electrons to neutralize reactive free radicals.

While specific quantitative data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) assays for this compound are not extensively detailed in publicly available literature, the general antioxidant potential of the benzimidazole class of compounds is well-documented. For instance, studies on various benzimidazole derivatives have demonstrated their capacity to scavenge free radicals, with the specific activity often depending on the nature and position of substituents on the benzimidazole ring. The presence of electron-donating groups, for example, can enhance antioxidant activity.

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. An imbalance in ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, which is implicated in numerous disease pathologies. Antioxidants can mitigate this by quenching ROS through various mechanisms.

Detailed studies on the specific ROS quenching pathways for this compound are not yet fully elucidated in the scientific literature. However, it is hypothesized that, like other benzimidazoles, it may participate in pathways that neutralize ROS. For example, a related compound, 5,6-dimethylbenzimidazole, has been shown to act as a flavin antagonist. nih.gov This interaction can interfere with the function of flavoenzymes, some of which are involved in cellular redox reactions. Further research is necessary to determine if this compound follows similar or different ROS quenching mechanisms.

Anticancer Mechanisms (Cell Line Studies, e.g., cell proliferation inhibition)

The potential of benzimidazole derivatives as anticancer agents has been a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through mechanisms that lead to cell cycle arrest and apoptosis (programmed cell death).

Table 1: Cytotoxicity of a Representative N-Phenylbenzimidazole Derivative

Cell Line IC50 (µM)
A549 (Lung Carcinoma) >100
MDA-MB-231 (Breast Cancer) 43.65
PC3 (Prostate Cancer) >100

Data for a representative 2-phenylbenzimidazole (B57529) derivative from a study by Synthesis and insight into the structure-activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. scispace.com

The anticancer effects of benzimidazole derivatives are often mediated through their interaction with specific cellular targets crucial for cancer cell survival and proliferation, such as protein kinases and DNA.

Biochemical Pathways and Molecular Target Identification

Identifying the specific biochemical pathways and molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, research points towards enzymes and nucleic acids as potential interaction partners.

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. Consequently, they are major targets for anticancer drug development. Several benzimidazole derivatives have been identified as potent kinase inhibitors. For instance, derivatives of benzimidazole have been shown to inhibit protein kinase CK2 and PIM-1 kinase. nih.gov A study on 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole, a related compound, demonstrated competitive inhibition with respect to ATP, indicating it targets the ATP-binding site of the kinase.

While specific inhibitory constants (Ki or IC50) for this compound against a range of kinases or ATPases are not yet reported, the structural similarity to known kinase inhibitors suggests this as a probable mechanism of action. The 1-phenyl group and the 5,6-dimethyl substitution pattern would influence the binding affinity and selectivity for specific kinases. For example, research on 5,6-dimethylbenzimidazole (lacking the 1-phenyl group) showed it can inhibit succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle and electron transport chain, with a reported inhibition constant (Ki) of 7.1 mM. nih.gov

Table 2: Kinase Inhibition by a Representative Benzimidazole Derivative

Kinase IC50 (µM)
CK2α 0.53
PIM-1 0.28

Data for a representative tetrabromobenzimidazole derivative from a study by Chojnacki et al. nih.gov

DNA and RNA are fundamental molecules for cell function, and compounds that interact with them can disrupt cellular processes, leading to effects like cell death. Benzimidazole derivatives are known to bind to the minor groove of DNA, with a preference for AT-rich regions. This binding can interfere with DNA replication and transcription, contributing to their anticancer effects.

Specific DNA or RNA binding assay data for this compound, such as binding constants or dissociation constants, are not currently available in the literature. The mode and affinity of binding would be influenced by the planar benzimidazole core, which can intercalate between base pairs or fit into the grooves of the DNA helix, and the substituents that can form specific interactions. Further studies are required to characterize the precise nature of the interaction between this compound and nucleic acids.

Receptor Binding Affinity Studies (Non-Clinical)

In vitro and non-clinical investigations into the receptor binding profile of this compound are not extensively documented in publicly available scientific literature. However, the broader class of benzimidazole derivatives, particularly those with substitutions at the N-1 and C-2 positions, has been the subject of numerous pharmacological studies. These studies provide insights into potential receptor targets and binding affinities, though direct data for this compound remains to be specifically reported.

Research into structurally related benzimidazole compounds has revealed a wide spectrum of biological activities, suggesting that the core benzimidazole scaffold can be tailored to interact with various receptors and enzymes. The nature and position of substituents on the benzimidazole ring and the phenyl group at the N-1 position are critical in determining the binding affinity and selectivity for specific biological targets. nih.govacs.org

For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been evaluated for their antiproliferative effects. nih.gov While these studies primarily report IC50 values against cancer cell lines rather than specific receptor binding affinities, they underscore the potential for this class of compounds to interact with molecular targets involved in cell proliferation. nih.gov

Furthermore, other research has focused on designing benzimidazole derivatives as inhibitors of specific enzymes. For example, novel benzimidazole-carbamates have been synthesized and shown to act as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Molecular docking studies on these compounds have helped to elucidate their binding modes within the active site of the enzyme. nih.gov

Computational, or in silico, docking studies have also been employed to predict the binding affinities of imidazole-based derivatives with various protein targets. nih.gov Such studies have shown that certain derivatives exhibit a high affinity for targets like the ABL1 kinase protein, suggesting a potential mechanism for their observed anticancer activity. nih.gov

While these findings for related compounds are informative, it is crucial to emphasize that the receptor binding profile of this compound is likely to be distinct. The specific combination of the dimethyl substitution on the benzimidazole core and the phenyl group at the N-1 position will confer a unique set of physicochemical properties that govern its interaction with biological macromolecules. Definitive characterization of its receptor binding affinity awaits direct experimental evaluation using radioligand binding assays or other biophysical techniques across a panel of relevant receptors and enzymes.

Table of Receptor Binding Data for Structurally Related Benzimidazole Derivatives

The following table presents data for benzimidazole derivatives that are structurally related to this compound. It is important to note that these data are not for this compound itself but provide context for the potential biological targets of this class of compounds.

Compound/Derivative ClassTargetMeasurementValueReference
N-alkylated 2-(p-methoxy-phenyl)-1H-benzimidazoleMDA-MB-231 cell lineIC5016.38 µM nih.gov
Benzimidazole-carbamate derivative (11d)human Butyrylcholinesterase (hBChE)IC503.7 nM nih.gov
Imidazole-based N-phenylbenzamide derivative (4e)ABL1 kinase (computational)Binding Affinity-8.59 kcal/mol nih.gov
Imidazole-based N-phenylbenzamide derivative (4f)ABL1 kinase (computational)Binding Affinity-7.44 kcal/mol nih.gov

Emerging Applications in Materials Science and Chemical Sensing

Applications as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of benzimidazole (B57391) derivatives, including 5,6-Dimethyl-1-phenylbenzimidazole, makes them suitable for creating probes that can detect specific chemicals. These sensors can be designed to signal the presence of target molecules by a change in their light emission.

Design Principles for Chemo/Biosensors

The design of chemosensors based on benzimidazole scaffolds is a significant area of research. mdpi.com These sensors are developed to detect anions, which are important in various biological and environmental processes. mdpi.com The core principle involves functionalizing the benzimidazole unit to create a specific interaction with the target analyte. For instance, a benzimidazole-functionalized BODIPY derivative has been synthesized to act as a colorimetric chemosensor. mdpi.com The benzimidazole moiety in these systems often plays a crucial role in both the assembly of the sensor's structure and the recognition of the target molecule. researchgate.net

The development of these sensors often involves creating a system where the interaction with an analyte triggers a change in fluorescence, such as quenching ('turn-off') or enhancement ('turn-on'). nih.govnih.gov For example, a benzimidazole derivative was designed to show a 'turn-off' fluorescence response specifically for copper ions. nih.gov The selectivity and sensitivity of these sensors are critical, and researchers use techniques like Job's plot, mass spectrometry, and NMR titration to understand the binding mechanism between the sensor and the analyte. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also employed to elucidate the sensing mechanism. nih.govrsc.org

Mechanochromic and Solvatochromic Properties

While specific research on the mechanochromic and solvatochromic properties of this compound is not extensively detailed in the provided search results, related compounds offer insights into these phenomena. Mechanochromic luminescence refers to the change in the color of emitted light in response to mechanical stimuli like grinding or pressing. This property is often observed in materials where molecular packing can be altered. For instance, donor-acceptor-donor (D-A-D) molecules with "two-conformation-switchable" units can exhibit multicolor-changing mechanochromic luminescence. rsc.org

Solvatochromism, the change in color with the polarity of the solvent, is a known characteristic of many fluorescent dyes. The fluorescence intensity and emission wavelength of imidazole (B134444) derivatives can be influenced by the solvent environment. For example, a conjugated imidazole molecule showed the highest emission intensity in ethanol (B145695) compared to other solvents like dichloromethane (B109758), dimethylformamide, and tetrahydrofuran. nih.gov This suggests that the photophysical properties of such compounds are sensitive to the surrounding medium.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated state. rsc.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated form, which blocks non-radiative decay pathways and enhances radiative emission. rsc.org Benzimidazole derivatives have been identified as systems that can exhibit AIE. researchgate.net

The AIE properties of these compounds are valuable for various applications, including the development of fluorescent sensors and biological probes. researchgate.netrsc.org For example, an AIE system based on a benzimidazole derivative has been used for the detection of pyrophosphate. researchgate.net The AIE phenomenon can be reversible and pH-switchable, adding to its versatility. researchgate.net The strong fluorescence in the aggregated state makes AIE materials suitable for applications like the visualization of latent fingerprints and anti-counterfeiting technologies. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Benzimidazole derivatives, including structures related to this compound, are crucial components in the fabrication of organic light-emitting diodes (OLEDs). Their electronic properties allow them to function as emitters, host materials, and charge transporters.

Bipolar Host Materials and Charge Transport Mechanisms

In OLEDs, bipolar host materials are essential for achieving high efficiency by facilitating the transport of both electrons and holes, leading to a balanced charge recombination zone. acs.orgscispace.combgsu.edu Benzimidazole derivatives are often used as the electron-transporting component in bipolar materials due to their electron-accepting nature. researchgate.net By combining an electron-donating unit, such as carbazole (B46965), with an electron-accepting N-phenylbenzimidazole unit, researchers have created novel bipolar materials.

The design of these bipolar hosts aims to achieve desirable distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to support bipolar charge transport. acs.orgscispace.combgsu.edu For instance, linking two N-phenylbenzimidazole units to a carbazole core results in a material with promising electrochemical stability and bipolar characteristics. Such materials can form stable amorphous films, a crucial property for device fabrication. The charge transport mechanism in these materials is governed by the energy levels of the HOMO and LUMO and the mobility of both electrons and holes. tandfonline.com

Below is a table summarizing the performance of OLEDs using benzimidazole-based bipolar host materials:

Host MaterialDopantDevice Efficiency (cd/A)Power Efficiency (lm/W)Reference
TPBI-CzGreen Phosphor4846 acs.orgscispace.com
TPBI-DaGreen Phosphor6070 acs.orgscispace.com
Conventional TPBIGreen Phosphor1921 acs.orgscispace.com
CPhBzImYellow-Green Phosphor--

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially reaching 100% internal quantum efficiency. TADF emitters are typically designed as donor-acceptor molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgnih.gov

While direct evidence for this compound as a TADF emitter is limited in the provided results, related benzimidazole and imidazole derivatives are actively being explored for this purpose. For instance, connecting a strong donor like phenazine (B1670421) to a phenanthroimidazole moiety has resulted in molecules with small ΔEST values, a key characteristic for TADF. tandfonline.com The design of these molecules often involves creating a twisted structure between the donor and acceptor units to minimize the exchange energy. researchgate.net

Donor-acceptor compounds based on an imidazo-pyrazine-5,6-dicarbonitrile acceptor have been shown to exhibit TADF. nih.gov Furthermore, novel donor-acceptor-donor (D-A-D) molecules comprising a dibenzo[a,j]phenazine acceptor and phenothiazine (B1677639) donors have been developed that exhibit efficient orange-TADF, achieving high external quantum efficiencies in OLED devices. rsc.org These findings highlight the potential of designing imidazole-based compounds for high-performance TADF emitters in next-generation displays and lighting.

Coordination Chemistry: Ligand Properties and Metal Complexation

This compound is a heterocyclic ligand that typically coordinates to a metal center through the lone pair of electrons on its sp²-hybridized nitrogen atom (N3). The presence of the dimethyl groups on the benzene (B151609) ring enhances the electron-donating ability of the ligand compared to unsubstituted benzimidazole. The phenyl group at the N1 position introduces significant steric bulk, which can influence the geometry of the resulting metal complex, control access of substrates to the metal center, and affect the complex's solubility and stability.

This ligand is primarily used to form N-heterocyclic carbene (NHC) complexes. By quaternizing the N3 nitrogen to form a benzimidazolium salt, a proton can be abstracted from the C2 carbon, creating a highly nucleophilic carbene. This NHC then forms a strong sigma bond with a metal center, creating stable organometallic complexes that are excellent catalysts. The N-phenyl substituent is crucial in this context, as it modulates the electronic properties and steric environment of the NHC ligand, which in turn tunes the reactivity of the metal catalyst.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands is well-established. For simple coordination complexes, the ligand is typically reacted with a metal salt in a suitable solvent, such as ethanol or dimethylformamide (DMF). The resulting complexes can be isolated as crystalline solids. researchgate.netnih.gov

However, the most significant application of this compound is in the formation of N-heterocyclic carbene (NHC) complexes. The general synthetic route involves two main steps:

Quaternization: The this compound is reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride) to form the corresponding 1-phenyl-3-alkyl-5,6-dimethylbenzimidazolium salt.

Metallation: The benzimidazolium salt is then reacted with a metal precursor in the presence of a base. The base deprotonates the salt to form the free carbene in situ, which then coordinates to the metal. Common methods include reacting the salt with a strong base like potassium tert-butoxide before adding the metal source, or more directly via reaction with a metal oxide (like Ag₂O) or a metal complex containing a basic ligand. For example, silver-NHC complexes are often synthesized by reacting the benzimidazolium salt with silver(I) oxide, which serves as both a base and the source of the metal. dntb.gov.ua These silver complexes are valuable as transmetallating agents to generate other metal-NHC complexes (e.g., with palladium or gold). dntb.gov.ua

The characterization of these complexes relies on a suite of analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes. The disappearance of the acidic C2-H proton signal in the ¹H NMR spectrum and the characteristic downfield shift of the C2 carbon signal in the ¹³C NMR spectrum are indicative of NHC formation.

Infrared (IR) Spectroscopy: IR spectra can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N and other bonds within the benzimidazole ring. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and confirm the composition of the complexes. nih.gov

Elemental Analysis: Provides the percentage composition of C, H, N, and the metal, which helps to confirm the stoichiometry of the complex. researchgate.net

Table 1: Representative Data for Metal Complexes of Benzimidazole Derivatives

Metal Ion Ligand Type Coordination Geometry Characterization Highlights Reference
Co(II), Cu(II) 5,6-dimethylbenzimidazole (B1208971) Tetrahedral Confirmed 1:2 metal-to-ligand ratio via elemental analysis. researchgate.net
Zn(II), Ni(II) 2-(1H-benzimidazol-2-yl)-phenol Varies Synthesized from metal acetates in ethanol; characterized by IR, ESI-HRMS, and UV-Vis. nih.gov
Ag(I) 1-benzyl-3-phenylbenzimidazol-2-ylidene Linear Formed from the corresponding benzimidazolium salt and Ag₂O. dntb.gov.ua

Catalytic Applications (e.g., Asymmetric Catalysis)

Metal complexes derived from N-substituted benzimidazoles, particularly palladium-NHC complexes, are highly effective catalysts for a variety of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions. The N-phenyl substituent on the benzimidazole ring plays a vital role in the catalytic activity. researchgate.net

Suzuki-Miyaura and Heck Coupling Reactions:

Palladium-NHC complexes derived from N-phenylbenzimidazolium salts have demonstrated excellent activity in Suzuki-Miyaura (coupling of aryl halides with boronic acids) and Mizoroki-Heck (coupling of aryl halides with alkenes) reactions. researchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In a typical catalytic cycle, the Pd(0)-NHC active species undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then engages in transmetallation (in Suzuki-Miyaura) or migratory insertion (in Heck) followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric and electronic properties imparted by the N-phenyl NHC ligand are crucial for promoting these steps efficiently and stabilizing the catalytic intermediates. Studies on related systems have shown that such catalysts can function with low catalyst loadings and in environmentally benign solvents. researchgate.net

While the direct use of chiral versions of this compound for asymmetric catalysis is not widely reported, the general principles of asymmetric catalysis are highly relevant. Asymmetric catalysis aims to produce a specific enantiomer of a chiral product using a chiral catalyst. youtube.com For benzimidazole-based systems, chirality can be introduced into the ligand framework, for example, by using a chiral substituent on the N1 or N3 position. This chiral information is then transferred during the catalytic reaction, influencing the stereochemical outcome. The development of chiral NHC ligands derived from benzimidazolium salts is an active area of research with the potential for creating highly enantioselective catalysts for reactions like asymmetric alkylation and cycloaddition. iau.ir

Table 2: Catalytic Activity of Representative Benzimidazole-Metal Complexes

Catalyst Type Reaction Substrates Key Findings Reference
Pd(II)-NHC Complexes Suzuki-Miyaura Coupling Aryl bromides and phenylboronic acid Good to excellent catalytic activity observed. researchgate.net
Pd(II)-NHC Complexes Mizoroki-Heck Coupling Aryl bromides and alkenes Complexes showed good catalytic performance. researchgate.net

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Sustainability

Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions, toxic solvents, and result in byproducts that complicate purification. nih.gov Future research will prioritize the development of green and sustainable synthetic protocols.

Key areas of focus include:

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of environmentally benign catalysts like manganese oxide-supported nanocomposites and green solvents such as water, ethanol (B145695), or deep eutectic solvents (DES). nih.govrsc.org For instance, the use of Er(OTf)3 has been shown to selectively produce 1,2-disubstituted benzimidazoles, minimizing the formation of side products. nih.gov Similarly, methods using aqueous boric acid or ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG) have demonstrated good yields with easier work-up procedures. chemmethod.com

One-Pot and Multicomponent Reactions: One-pot syntheses, which combine multiple reaction steps into a single procedure, are highly desirable for their efficiency and reduced waste. chemmethod.comresearchgate.net Future efforts will likely focus on designing novel one-pot, multicomponent reactions for the synthesis of 5,6-Dimethyl-1-phenylbenzimidazole and its derivatives, potentially utilizing ultrasound or microwave assistance to shorten reaction times and improve yields. acs.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzimidazoles

FeatureConventional MethodsGreen/Sustainable Methods
Solvents Often toxic organic solvents (e.g., nitrobenzene) nih.govWater, ethanol, deep eutectic solvents (DES), polyethylene glycol (PEG) nih.govchemmethod.com
Catalysts May involve hazardous reagentsEnvironmentally benign catalysts (e.g., Er(OTf)3, MnOx/HT nanocomposite) rsc.orgnih.gov
Reaction Conditions Often high temperatures and long reaction times nih.govRoom temperature, microwave or ultrasound assistance chemmethod.comacs.org
Selectivity Can lead to mixtures of products nih.govHigh selectivity for desired products nih.govnih.gov
Work-up Tedious purification (e.g., column chromatography) nih.govSimple work-up (e.g., precipitation, extraction with green solvents) nih.govconicet.gov.ar
Atom Economy Can be low due to byproductsHigh, especially in one-pot and multicomponent reactions researchgate.net

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules with specific properties. nih.gov For this compound, these techniques can guide the synthesis of derivatives with enhanced biological activity or tailored material characteristics.

Future research in this area will likely involve:

Pharmacophore Modeling and Docking Studies: By developing pharmacophore models, researchers can identify the key structural features required for a molecule to interact with a specific biological target. nih.govresearchgate.net Subsequent docking studies can then predict the binding modes of designed derivatives, helping to prioritize compounds for synthesis. nih.govnih.gov For example, a pharmacophore model was used to design 2,5(6)-substituted benzimidazoles as potential inhibitors of E. coli DNA Gyrase B. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govtandfonline.com By generating 3D-QSAR models, researchers can explore how different molecular properties influence activity, providing valuable insights for the design of more potent derivatives. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and interactions than static docking models. nih.gov

Exploration of New Biological Targets and Mechanistic Insights (In Vitro)

Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. wikipedia.org While the biological profile of this compound itself is not extensively characterized, its structural similarity to other biologically active benzimidazoles suggests significant potential.

Future research should focus on:

Screening against Diverse Biological Targets: In vitro screening of this compound and its newly designed derivatives against a broad panel of biological targets is crucial. This could include various cancer cell lines, bacterial and fungal strains, and specific enzymes. nih.govnih.gov For instance, some benzimidazole derivatives have shown promising activity against breast cancer cell lines like MCF-7. nih.govnih.gov

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies are essential to understand how they exert their biological effects. This could involve investigating their ability to inhibit specific enzymes, such as tubulin polymerization or dihydrofolate reductase (DHFR), or their interaction with DNA. nih.govnih.govresearchgate.net Some benzimidazoles are known to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. nih.gov

Antimicrobial and Antiproliferative Activity: Given the known antimicrobial and anticancer properties of the benzimidazole scaffold, a key area of investigation will be the evaluation of this compound derivatives for these activities. acs.orgnih.gov Studies on other substituted benzimidazoles have shown potent activity against various bacterial and fungal species, as well as human cancer cell lines. nih.govnih.gov

Expansion into Advanced Materials for Next-Generation Technologies

The unique electronic and photophysical properties of the benzimidazole core make it an attractive building block for advanced materials. The specific substitutions on this compound could be leveraged to create materials with novel functionalities.

Potential areas for future research include:

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives have been investigated for their use in OLEDs. The photophysical properties of this compound and its derivatives, such as their fluorescence, could be explored for applications in this area. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring can act as ligands for metal ions, making benzimidazole derivatives suitable for the construction of coordination polymers and MOFs. These materials have potential applications in catalysis, gas storage, and sensing.

Corrosion Inhibitors: Benzimidazole derivatives have shown promise as corrosion inhibitors for metals. researchgate.net The electron-rich nature of the this compound ring system could allow it to effectively adsorb onto metal surfaces and protect them from corrosion.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design (Conceptual)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize both drug discovery and materials science. jsr.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and discovery process. nih.govnih.gov

Conceptually, AI and ML can be applied to the study of this compound in the following ways:

Predictive Modeling: ML algorithms can be trained on existing data for benzimidazole derivatives to predict the biological activity or material properties of new, unsynthesized compounds. frontiersin.orgijirt.org This can help to prioritize synthetic efforts and reduce the number of compounds that need to be physically screened.

De Novo Design: Generative ML models can be used to design entirely new molecules with desired properties. jsr.org By providing the model with a set of target properties, it can generate novel derivatives of this compound that are predicted to be highly active or possess specific material characteristics.

Accelerated High-Throughput Screening: AI can be used to analyze the results of high-throughput screening experiments, identifying hit compounds and suggesting further experiments to optimize their properties. royalsociety.org

Materials Discovery: Machine learning can accelerate the discovery of new materials by predicting their properties and guiding the synthesis of promising candidates. nih.govesrgroups.org For instance, ML models could be used to predict the performance of this compound-based materials in applications like organic photovoltaics. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dimethyl-1-phenylbenzimidazole, and what experimental conditions are critical for optimizing yield?

  • The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives can be prepared by refluxing precursors like o-phenylenediamine with aldehydes or ketones in acidic or basic conditions. highlights a cross-dehydrogenative coupling strategy using 2,3-dichloro-5,6-dicyanobenzoquinone, while details a two-step process involving ethanol and acetic acid under reflux, yielding crystalline products after recrystallization . Key parameters include solvent choice (e.g., ethanol, dioxane), reaction time (6–12 hours), and purification via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in benzimidazoles), while nuclear magnetic resonance (NMR) resolves substituent positions. provides ¹H/¹³C NMR data for structural validation, such as aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). X-ray crystallography (as in ) confirms molecular geometry and intermolecular interactions, with refinement models (R factor < 0.06) ensuring accuracy .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodologies guide these optimizations?

  • Substituent effects are critical. For instance, shows that methyl groups at positions 5 and 6 improve coordination with metal ions (e.g., Zn²⁺ in vitamin B12 analogs), while demonstrates that aryl thiazole-triazole appendages modulate antimicrobial activity. Rational design involves computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by Suzuki-Miyaura cross-coupling or click chemistry for synthesis .

Q. What experimental strategies resolve contradictions in spectral or biological data across studies of benzimidazole derivatives?

  • Discrepancies in IR/NMR assignments (e.g., vs. 12) require cross-validation with high-resolution mass spectrometry (HRMS) and computational tools (e.g., Gaussian for DFT calculations). For biological data, dose-response assays (IC₅₀/EC₅₀) and replication under standardized conditions (e.g., ’s cell-based protocols) mitigate variability. ’s iterative qualitative analysis framework can be adapted for systematic error tracking .

Q. How are coordination complexes of this compound synthesized, and what applications do they have in catalysis or biomedicine?

  • The compound’s benzimidazole moiety acts as a bidentate ligand. describes ZnCl₂ complexes synthesized by mixing the ligand with metal salts in ethanol, characterized via UV-Vis and cyclic voltammetry. These complexes are explored for catalytic activity (e.g., hydrolysis reactions) and as metallodrug precursors, leveraging their redox-active properties .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. combines crystallographic data with DFT to validate intermolecular interactions (e.g., π-π stacking) .

Methodological Guidelines

  • Synthesis Optimization : Use reflux conditions with dry solvents ( ) and monitor reactions via TLC.
  • Data Validation : Cross-reference spectral data with computational predictions () and replicate assays in triplicate ().
  • Biological Assays : Employ cell viability assays (MTT) and bacterial inhibition models () with appropriate controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.